molecular formula C10H12ClNO2S B6322051 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride CAS No. 125393-18-2

4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride

Cat. No.: B6322051
CAS No.: 125393-18-2
M. Wt: 245.73 g/mol
InChI Key: RUMNUSUMGZRQBF-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride is an organic compound that features a pyrrolidine ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+pyrrolidine4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{pyrrolidine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+pyrrolidine→4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products include N-oxides of the pyrrolidine ring.

    Reduction: Products include sulfonamides.

Scientific Research Applications

4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and biologically active compounds.

    Chemical Biology: It is used in the development of chemical probes for studying biological processes.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a sulfonyl chloride.

    4-(Pyrrolidin-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride.

    4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.

Uniqueness

4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other functional groups. This makes it a valuable intermediate in the synthesis of sulfonamide-based drugs and other sulfonyl-containing compounds.

Properties

IUPAC Name

4-pyrrolidin-1-ylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMNUSUMGZRQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696915
Record name 4-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125393-18-2
Record name 4-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (0.5 mL) was added to solution of 4-(pyrrolidin-1-yl)benzenesulfonic acid (7.3 g, 32.16 mmol) in dichloromethane (40 mL). Oxalyl chloride (10 g, 78.74 mmol) was then dropwise and the resulting solution was maintained at room temperature for 1 hour. The reaction mixture was then quenched by the addition of 40 mL of iced water. The resulting solution was extracted using dichloromethane (3×20 mL), and the organic layers were combined, dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system to afford 1.5 g (19%) of 4-(pyrrolidin-1-yl)benzene-1-sulfonyl chloride as a yellow solid. 1H NMR (CDCl3) δ 7.78 (d, 2H), 6.55 (d, 2H), 3.41 (t, 4H), 2.03 (t, 4H).
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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